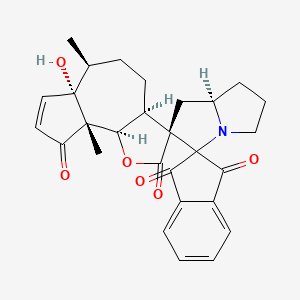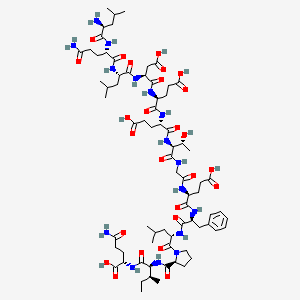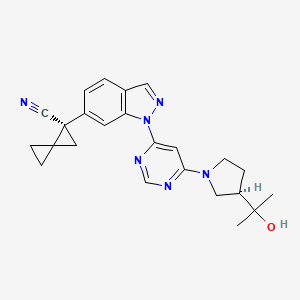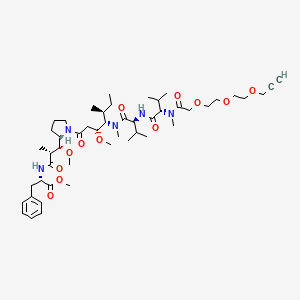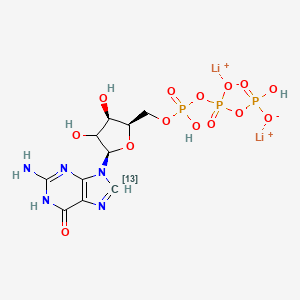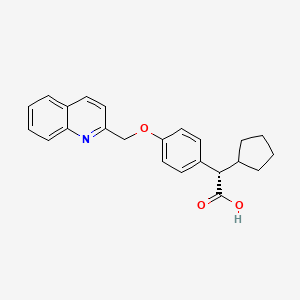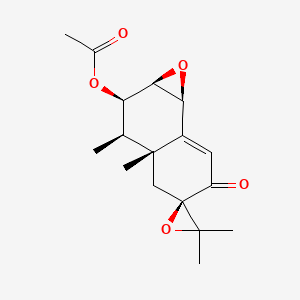
Histone H3K9me3 (1-15)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone H3K9me3 (1-15) is a post-translational modification of the histone H3 protein, specifically involving the tri-methylation of the lysine residue at position 9. This modification is a key epigenetic marker associated with heterochromatin, which is a tightly packed form of DNA. Histone H3K9me3 plays a crucial role in gene silencing and maintaining genomic stability by regulating chromatin structure and gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Histone H3K9me3 (1-15) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The lysine residue at position 9 is selectively tri-methylated using specific methylation reagents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Histone H3K9me3 (1-15) typically involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are employed to enhance yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC analysis .
化学反応の分析
Types of Reactions
Histone H3K9me3 (1-15) primarily undergoes methylation reactions. The tri-methylation of lysine 9 is catalyzed by specific histone methyltransferases, such as SUV39H1. This modification can be reversed by histone demethylases, such as KDM4A, which remove the methyl groups .
Common Reagents and Conditions
Methylation: S-adenosylmethionine (SAM) as the methyl donor, catalyzed by histone methyltransferases.
Demethylation: Requires cofactors such as Fe(II) and α-ketoglutarate, catalyzed by histone demethylases.
Major Products Formed
The primary product of the methylation reaction is Histone H3K9me3, which is associated with gene silencing and heterochromatin formation. Demethylation results in the formation of Histone H3K9me2 or Histone H3K9me1, which are associated with different chromatin states .
科学的研究の応用
Histone H3K9me3 (1-15) has a wide range of applications in scientific research:
Epigenetics: Used to study the role of histone modifications in gene regulation and chromatin structure.
Cancer Research: Investigated for its role in tumor suppression and the regulation of oncogenes.
Developmental Biology: Studied for its involvement in embryonic development and cell differentiation.
Neuroscience: Explored for its impact on neural development and neurodegenerative diseases
作用機序
Histone H3K9me3 exerts its effects by creating a binding site for heterochromatin protein 1 (HP1), which promotes chromatin condensation and gene silencing. The tri-methylation of lysine 9 enhances the interaction between HP1 and the histone tail, leading to the formation of heterochromatin. This modification is crucial for maintaining genomic stability and regulating gene expression .
類似化合物との比較
Similar Compounds
Histone H3K4me3: Associated with active gene transcription and found at gene promoters.
Histone H3K27me3: Linked to gene repression and involved in the formation of polycomb repressive complexes.
Histone H3K36me3: Found within gene bodies and associated with transcription elongation.
Uniqueness
Histone H3K9me3 is unique in its strong association with heterochromatin and gene silencing. Unlike other histone modifications, it plays a critical role in maintaining genomic stability by silencing repetitive DNA sequences and transposable elements .
特性
分子式 |
C66H124N25O21+ |
|---|---|
分子量 |
1603.8 g/mol |
IUPAC名 |
[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |
InChIキー |
GJEWFRMDKPMQEF-KDORIQHKSA-O |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
